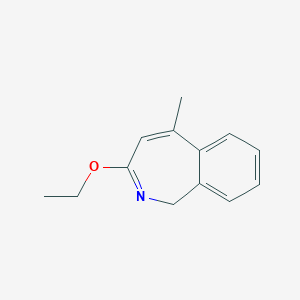
3-Ethoxy-5-methyl-1H-2-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-5-methyl-1H-2-benzazepine, also known as EMBA, is a chemical compound that belongs to the benzazepine family. It is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. EMBA has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, neurochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
3-Ethoxy-5-methyl-1H-2-benzazepine has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, neurochemistry, and medicinal chemistry. In pharmacology, 3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to exhibit antipsychotic and antidepressant properties. It has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. In neurochemistry, 3-Ethoxy-5-methyl-1H-2-benzazepine has been studied for its potential to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. In medicinal chemistry, 3-Ethoxy-5-methyl-1H-2-benzazepine has been explored as a potential lead compound for the development of new drugs for the treatment of psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 3-Ethoxy-5-methyl-1H-2-benzazepine is not fully understood. However, it has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine D2 receptors, 3-Ethoxy-5-methyl-1H-2-benzazepine may reduce the activity of the dopaminergic system, which is thought to be overactive in certain psychiatric disorders such as schizophrenia. By activating the serotonin 5-HT1A receptors, 3-Ethoxy-5-methyl-1H-2-benzazepine may increase the levels of serotonin, which is known to play a role in the regulation of mood and emotion.
Efectos Bioquímicos Y Fisiológicos
3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may reduce the activity of the dopaminergic system, which is thought to be overactive in certain psychiatric disorders such as schizophrenia. 3-Ethoxy-5-methyl-1H-2-benzazepine has also been shown to increase the levels of serotonin, which is known to play a role in the regulation of mood and emotion. In addition, 3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Ethoxy-5-methyl-1H-2-benzazepine in lab experiments is its potential to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a useful tool for studying the neurochemical basis of psychiatric disorders. Another advantage of using 3-Ethoxy-5-methyl-1H-2-benzazepine is its relatively low toxicity compared to other drugs used in psychiatric research. However, one of the limitations of using 3-Ethoxy-5-methyl-1H-2-benzazepine is its limited solubility in water, which can make it difficult to administer in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 3-Ethoxy-5-methyl-1H-2-benzazepine. One direction is to explore its potential as a lead compound for the development of new drugs for the treatment of psychiatric disorders. Another direction is to study its potential as a neuroprotective agent for the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethoxy-5-methyl-1H-2-benzazepine and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 3-Ethoxy-5-methyl-1H-2-benzazepine involves the condensation of 3-ethoxy-4-methylbenzaldehyde with 2-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 3-Ethoxy-5-methyl-1H-2-benzazepine.
Propiedades
Número CAS |
143265-98-9 |
|---|---|
Nombre del producto |
3-Ethoxy-5-methyl-1H-2-benzazepine |
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
3-ethoxy-5-methyl-1H-2-benzazepine |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-8-10(2)12-7-5-4-6-11(12)9-14-13/h4-8H,3,9H2,1-2H3 |
Clave InChI |
RXYFFPWMWUKKMD-UHFFFAOYSA-N |
SMILES |
CCOC1=NCC2=CC=CC=C2C(=C1)C |
SMILES canónico |
CCOC1=NCC2=CC=CC=C2C(=C1)C |
Sinónimos |
1H-2-Benzazepine,3-ethoxy-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



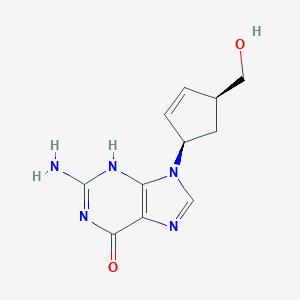
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
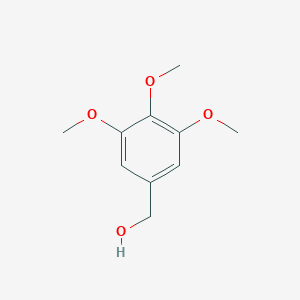




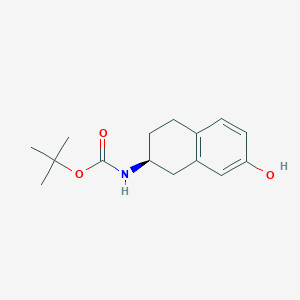
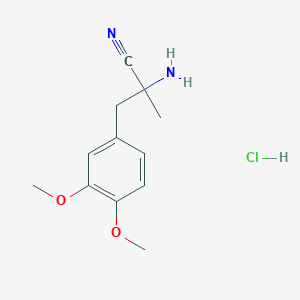
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)



